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Introduction
GSK163929, also known in research literature as GSK690693, is a potent, ATP-competitive,

pan-Akt kinase inhibitor. It targets all three Akt isoforms (Akt1, Akt2, and Akt3) and is a valuable

tool for investigating the role of Akt signaling in various cellular processes, including insulin-

mediated metabolic control. The insulin signaling pathway is a crucial regulator of glucose

homeostasis, and its dysregulation is a hallmark of metabolic diseases such as type 2

diabetes. Akt is a central node in this pathway, and its inhibition by GSK163929 allows for the

precise dissection of its downstream effects on glucose uptake, glycogen synthesis, and other

metabolic events.

These application notes provide an overview of GSK163929's mechanism of action,

quantitative data on its activity, and detailed protocols for its use in insulin signaling

experiments.

Mechanism of Action in the Context of Insulin
Signaling
Insulin initiates its effects by binding to the insulin receptor (IR), a receptor tyrosine kinase.[1]

This binding triggers the autophosphorylation of the receptor and the subsequent

phosphorylation of insulin receptor substrate (IRS) proteins.[1] Phosphorylated IRS proteins
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serve as docking sites for various signaling molecules, including phosphatidylinositol 3-kinase

(PI3K). PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate

(PIP3), which recruits and activates Akt.[2]

Activated Akt mediates many of insulin's metabolic effects by phosphorylating a range of

downstream substrates.[2] Key substrates in the context of glucose metabolism include:

AS160 (Akt substrate of 160 kDa): Phosphorylation of AS160 is a critical step in the

translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, facilitating

glucose uptake into muscle and adipose tissues.[1][3]

Glycogen Synthase Kinase 3 (GSK3): Akt phosphorylates and inactivates GSK3, a negative

regulator of glycogen synthase.[4] This inactivation promotes the synthesis of glycogen, the

storage form of glucose.[4]

FOXO Transcription Factors: Akt phosphorylation of FOXO proteins leads to their exclusion

from the nucleus, thereby inhibiting the expression of genes involved in gluconeogenesis.[2]

GSK163929, as an ATP-competitive inhibitor of Akt, blocks the phosphorylation of these and

other substrates, thereby inhibiting the downstream metabolic actions of insulin. This makes it a

powerful tool for studying insulin resistance and the specific role of Akt in glucose metabolism.

Data Presentation
Quantitative Data for GSK163929 (GSK690693)
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Parameter Target Value
Cell
Line/Assay
Condition

Reference

IC50 Akt1 2 nM
Cell-free kinase

assay
[5][6]

Akt2 13 nM
Cell-free kinase

assay
[5][6]

Akt3 9 nM
Cell-free kinase

assay
[5][6]

PKA 24 nM
Cell-free kinase

assay
[7]

PrkX 5 nM
Cell-free kinase

assay
[7]

PKC isozymes 2-21 nM
Cell-free kinase

assay
[7]

AMPK 50 nM
Cell-free kinase

assay
[7]

DAPK3 81 nM
Cell-free kinase

assay
[7]

Cellular IC50
p-GSK3β (Ser9)

Inhibition
43 - 150 nM

Various tumor

cell lines
[6]

Cell Proliferation

(T47D)
72 nM

72-hour

incubation
[7]

Cell Proliferation

(ZR-75-1)
79 nM

72-hour

incubation
[7]

Cell Proliferation

(BT474)
86 nM

72-hour

incubation
[7]

Cell Proliferation

(HCC1954)
119 nM

72-hour

incubation
[7]
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Cell Proliferation

(LNCaP)
147 nM

72-hour

incubation
[7]

Note: GSK163929 is highly potent against Akt isoforms but also shows activity against other

kinases in the AGC family at nanomolar concentrations. This should be considered when

interpreting experimental results.
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Caption: Insulin signaling pathway and the inhibitory action of GSK163929 on Akt.
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1. Cell Culture & Treatment
(e.g., Adipocytes, Myotubes)

2. Serum Starvation
(to reduce basal signaling)

3. Pre-treatment with GSK163929
(various concentrations)

4. Insulin Stimulation
(e.g., 100 nM for 15 min)

5. Cell Lysis
(ice-cold lysis buffer with inhibitors)

6. Protein Quantification
(e.g., BCA assay)

7. SDS-PAGE & Protein Transfer
(to PVDF membrane)

8. Immunoblotting
(Primary & Secondary Antibodies)

9. Detection & Analysis
(Chemiluminescence & Densitometry)

Click to download full resolution via product page

Caption: Experimental workflow for Western blot analysis of insulin signaling.
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1. Differentiate Cells
(e.g., 3T3-L1 adipocytes)

2. Serum Starve Cells

3. Pre-incubate with GSK163929

4. Stimulate with Insulin

5. Add 2-deoxy-[3H]-glucose

6. Incubate and Wash

7. Lyse Cells

8. Scintillation Counting

9. Data Analysis
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Caption: Workflow for a radiolabeled glucose uptake assay.
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Experimental Protocols
Protocol 1: Western Blot Analysis of Insulin-Stimulated
Akt Signaling in Differentiated 3T3-L1 Adipocytes
Objective: To determine the effect of GSK163929 on the phosphorylation of Akt and its

downstream substrates (GSK3β and AS160) in response to insulin stimulation.

Materials:

Differentiated 3T3-L1 adipocytes

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Bovine Serum Albumin (BSA)

GSK163929 (dissolved in DMSO)

Human Insulin

Phosphate Buffered Saline (PBS)

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (p-Akt Ser473, Total Akt, p-GSK3β Ser9, Total GSK3β, p-AS160 Thr642,

Total AS160)
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HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes

according to standard protocols.

Serum Starvation: Once differentiated, serum starve the adipocytes in DMEM containing

0.2% BSA for 4-6 hours to reduce basal signaling.

Inhibitor Treatment: Pre-treat the cells with varying concentrations of GSK163929 (e.g., 0,

10, 100, 1000 nM) for 1 hour. Include a vehicle control (DMSO).

Insulin Stimulation: Stimulate the cells with 100 nM insulin for 15 minutes.

Cell Lysis: Immediately after stimulation, wash the cells twice with ice-cold PBS and lyse

them in ice-cold lysis buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE and Western Blotting:

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

Separate the proteins by electrophoresis.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detection and Analysis:

Apply the chemiluminescent substrate to the membrane.

Capture the signal using an imaging system.

Perform densitometric analysis to quantify the band intensities. Normalize the

phosphorylated protein levels to the total protein levels.

Protocol 2: 2-Deoxy-D-[³H]-Glucose Uptake Assay in
Differentiated L6 Myotubes
Objective: To measure the effect of GSK163929 on insulin-stimulated glucose uptake.

Materials:

Differentiated L6 myotubes

α-MEM (Minimum Essential Medium Eagle - Alpha Modification)

Fetal Bovine Serum (FBS)

Krebs-Ringer-HEPES (KRH) buffer

GSK163929 (dissolved in DMSO)

Human Insulin

2-deoxy-D-[³H]-glucose

Cytochalasin B

0.1 M NaOH

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b15608940?utm_src=pdf-body
https://www.benchchem.com/product/b15608940?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scintillation cocktail

Scintillation counter

Procedure:

Cell Culture: Culture and differentiate L6 myoblasts into myotubes in 24-well plates.

Serum Starvation: Serum starve the myotubes in α-MEM for 3-4 hours.

Inhibitor Treatment: Pre-incubate the cells with GSK163929 at desired concentrations (e.g.,

0, 10, 100, 1000 nM) in KRH buffer for 30 minutes.

Insulin Stimulation: Add insulin (100 nM) to the wells and incubate for 20 minutes.

Glucose Uptake:

Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose (0.5 µCi/ml) and unlabeled 2-

deoxy-D-glucose (to a final concentration of 10 µM).

Incubate for 10 minutes.

To determine non-specific uptake, include a set of wells treated with cytochalasin B (10

µM).

Termination and Lysis:

Stop the uptake by aspirating the medium and washing the cells three times with ice-cold

PBS.

Lyse the cells in 0.1 M NaOH.

Scintillation Counting:

Transfer an aliquot of the cell lysate to a scintillation vial.

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b15608940?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Subtract the non-specific uptake (from cytochalasin B-treated wells) from all other values.

Normalize the data to the protein concentration of each well.

Express the results as a percentage of the insulin-stimulated control.

Concluding Remarks
GSK163929 is a valuable pharmacological tool for elucidating the role of Akt in insulin signaling

and glucose metabolism. The provided protocols offer a starting point for researchers to

investigate the effects of this inhibitor in relevant cellular models. It is important to note that

GSK163929 can induce hyperglycemia in vivo due to its on-target effects of inhibiting

peripheral glucose uptake and promoting hepatic glycogenolysis.[4][7] This should be taken

into consideration when designing and interpreting in vivo studies. Careful dose-response

experiments are recommended to determine the optimal concentration for specific cell types

and experimental conditions.
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To cite this document: BenchChem. [Application Notes and Protocols for GSK163929
(GSK690693) in Insulin Signaling Experiments]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15608940#gsk163929-treatment-for-insulin-
signaling-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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